Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride
Description
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with two fluorine atoms at the 4th position and a methyl ester group at the 2nd position, forming a hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for drug candidates targeting central nervous system (CNS) disorders or enzyme inhibition .
Properties
IUPAC Name |
methyl 4,4-difluoropiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRJTFVCUPBHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243509-65-9 | |
| Record name | methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluoropiperidine.
Esterification: The 4,4-difluoropiperidine is then esterified with methanol in the presence of an acid catalyst to form Methyl 4,4-difluoropiperidine-2-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or alcohol as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Hydrolysis: The major product is 4,4-difluoropiperidine-2-carboxylic acid.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride is primarily utilized in drug discovery due to its favorable pharmacokinetic properties. The incorporation of fluorine atoms generally enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for developing new therapeutics. It has been investigated for potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia through its role as a histamine-3 receptor antagonist .
Case Study: Histamine-3 Receptor Antagonists
Research has shown that compounds with a piperidine structure can effectively modulate neurotransmitter release by targeting histamine-3 receptors. This compound serves as a crucial intermediate in synthesizing these antagonists, which hold promise for treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Biological Applications
Enzyme Inhibition
The compound exhibits potent enzyme inhibitory effects, particularly on enzymes involved in neurotransmitter regulation. This property makes it valuable for investigating mechanisms underlying various neurological conditions .
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 50 |
| Monoamine oxidase | Non-competitive | 75 |
| Histamine N-methyltransferase | Mixed | 30 |
Chemical Synthesis
Building Block for Complex Molecules
The compound is used as a building block in synthesizing more complex fluorinated compounds. Its unique structure allows for the development of novel materials and catalysts, which are essential in organic synthesis .
Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the utility of this compound in synthesizing advanced fluorinated intermediates used in pharmaceuticals. The reaction conditions were optimized to yield high purity and yield of the desired products .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is employed in producing specialty chemicals and advanced materials due to its stability and solubility characteristics. Its application extends to agrochemicals, where it serves as an intermediate for developing insecticides and herbicides .
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural and physicochemical properties of Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride with structurally related piperidine derivatives:

Key Observations :
- Fluorine Impact: The difluoro substitution in the target compound differentiates it from non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine HCl, likely reducing oxidative metabolism and enhancing bioavailability .
- Ester Group Reactivity : Compared to Methyl α-phenyl-2-piperidineacetate HCl, the target compound’s ester group may exhibit slower hydrolysis due to electron-withdrawing fluorine atoms, improving stability .
- Molecular Weight : The target compound’s lower molecular weight (~223.6 vs. 303.83 for 4-(Diphenylmethoxy)piperidine HCl) suggests better pharmacokinetic profiles, such as enhanced blood-brain barrier penetration .
Toxicity and Regulatory Comparisons
Key Observations :
- Data Gaps : Unlike Tapentadol HCl, the target compound and 4-(Diphenylmethoxy)piperidine HCl lack detailed acute toxicity data, highlighting the need for targeted toxicological studies .
- Regulatory Hurdles : The target compound’s absence from major chemical inventories (e.g., IECSC, EPA) may complicate industrial-scale production, whereas Tapentadol HCl is well-regulated .
Biological Activity
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms at the 4-position of the piperidine ring enhances its chemical reactivity and may significantly influence its interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with two fluorine atoms and a carboxylate group. The fluorine atoms are known to enhance lipophilicity and binding affinity to various biological targets, which can lead to increased potency in therapeutic applications.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The enhanced binding affinity due to the fluorine substituents allows for potential inhibition or activation of these targets. This interaction can lead to various biological effects depending on the target involved, such as modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of difluoropiperidine compounds exhibit promising antimicrobial properties. For example, modifications at the piperidine ring have been shown to influence the potency against various bacterial strains. In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .
Anticancer Potential
This compound has also been evaluated for its anticancer activity. In a study focusing on cell proliferation inhibition, compounds derived from this scaffold exhibited significant cytotoxic effects on cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) with IC50 values indicating potent activity . The selectivity index was favorable compared to non-cancerous cell lines, suggesting potential for targeted cancer therapy.
Neuropharmacological Effects
Fluorinated piperidine derivatives have been noted for their ability to cross the blood-brain barrier (BBB), making them candidates for treating central nervous system disorders. Research has indicated that these compounds may act as protein kinase inhibitors, particularly in conditions associated with abnormal vascular endothelial growth factor receptor activity . This capability highlights their potential use in treating brain metastases and other CNS-related pathologies.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed various substituted difluoropiperidines against Pseudomonas aeruginosa. The study found that certain modifications at the 4-position significantly enhanced antimicrobial activity, achieving MIC values as low as 0.25 μM .
- Anticancer Activity : In vivo studies using mouse models demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg/day over a period of three weeks, resulting in a notable reduction in tumor size compared to control groups .
Summary of Biological Activities
| Activity Type | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | MIC < 0.25 μM | Effective against resistant strains |
| Anticancer | MDA-MB-231 cells | IC50 = 0.126 μM | Selective toxicity towards cancer cells |
| Neuropharmacological | CNS disorders | N/A | Potential as protein kinase inhibitors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A viable approach involves modifying protocols for analogous piperidine derivatives. For example, halogenated piperidines can be synthesized via nucleophilic substitution or oxidation-reduction reactions. Evidence from ethyl 4-methylpiperidine-2-carboxylate synthesis suggests using hydrogen peroxide as an oxidizing agent under controlled temperatures (70–80°C) to improve yield . Optimizing solvent systems (e.g., dichloromethane for extraction) and purification via recrystallization (e.g., petroleum ether/ethyl acetate) enhances purity . Fluorination steps may require selective reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups while preserving ester functionality.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify positional isomers and confirm fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected ~215.6 g/mol) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related piperidine hydrochlorides .
- HPLC : Purity (>95%) is quantified using reverse-phase chromatography with UV detection, referencing certified standards for calibration .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer : Stability data for similar hydrochlorides recommend storage at 2–8°C in airtight, light-protected containers to prevent hydrolysis or photodegradation . Moisture-sensitive compounds should be handled under inert atmospheres (e.g., nitrogen gloveboxes). Regular stability testing via TLC or HPLC monitors degradation products, such as ester hydrolysis to carboxylic acids .
Advanced Research Questions
Q. How do electronic effects of the 4,4-difluoro substituents influence the reactivity of the piperidine ring in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases ring electrophilicity, facilitating nucleophilic attacks at the 2-carboxylate position. For example, in SN2 reactions, the difluoro group stabilizes transition states, as observed in analogous piperidine derivatives . Computational studies (DFT) can model charge distribution and predict regioselectivity, while kinetic experiments (e.g., varying nucleophile concentration) quantify rate enhancements .
Q. What methodologies are employed to identify and quantify synthetic impurities in this compound batches?
- Methodological Answer : Impurity profiling uses LC-MS/MS with reference standards (e.g., EP/BP pharmacopeial guidelines) to detect byproducts like de-esterified acids or fluorinated isomers . For example, ethylphenidate hydrochloride impurities are quantified using relative response factors calibrated against certified materials . Accelerated degradation studies (e.g., heat/humidity stress) isolate degradation pathways, while NMR coupling constants distinguish diastereomers .
Q. Can computational modeling predict the metabolic pathways or biological interactions of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like cytochrome P450 or esterases, predicting metabolic sites (e.g., ester hydrolysis) . Pharmacophore models based on PubChem data align structural features (e.g., fluorine placement) with known bioactivity, guiding in vitro assays for receptor binding or cytotoxicity . MD simulations assess membrane permeability, critical for CNS-targeting derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

